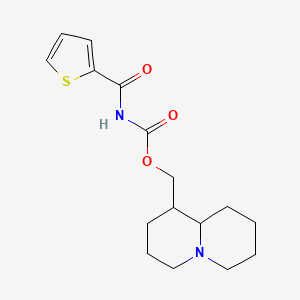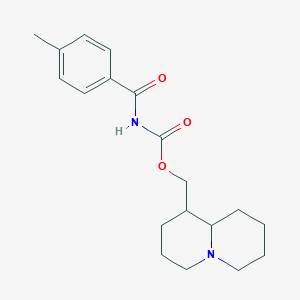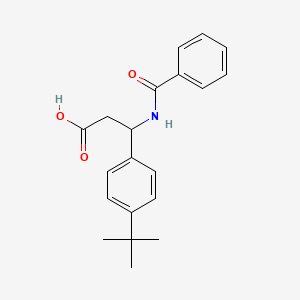![molecular formula C19H23F3N2O3 B4302793 octahydro-2H-quinolizin-1-ylmethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4302793.png)
octahydro-2H-quinolizin-1-ylmethyl [3-(trifluoromethyl)benzoyl]carbamate
概要
説明
Octahydro-2H-quinolizin-1-ylmethyl [3-(trifluoromethyl)benzoyl]carbamate, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Synthesis Method: TFB-TBOA can be synthesized using a multi-step process, starting with commercially available starting materials. The synthesis involves the protection of the amine group, followed by the introduction of the trifluoromethylbenzoyl group and the carbamate group. The final deprotection step yields TFB-TBOA in high purity. Scientific Research Application: TFB-TBOA has been extensively studied in vitro and in vivo as a tool to investigate the role of EAATs in neurological disorders. It has been shown to increase extracellular glutamate levels and induce excitotoxicity in neuronal cultures, as well as exacerbate seizure activity in animal models of epilepsy. TFB-TBOA has also been used to study the physiological and pathological functions of EAATs in the central nervous system. Mechanism of Action: TFB-TBOA binds to the substrate-binding site of EAATs, blocking their ability to transport glutamate. This leads to an accumulation of glutamate in the synaptic cleft, which can cause excitotoxicity and neuronal damage. Biochemical and Physiological Effects: TFB-TBOA has been shown to have potent and selective inhibitory effects on EAATs, with minimal off-target effects. It has been used to investigate the role of EAATs in synaptic plasticity, learning, and memory, as well as in the pathogenesis of various neurological disorders. Advantages and Limitations for Lab Experiments: TFB-TBOA is a useful tool for investigating the role of EAATs in neurological disorders, as it selectively inhibits these transporters without affecting other glutamate receptors or transporters. However, its potency and selectivity also make it difficult to use in vivo, as high doses may be required to achieve therapeutic effects. Additionally, TFB-TBOA is not suitable for use in human subjects, as it has not been tested in clinical trials and may have unknown side effects. Future Directions: There are several potential future directions for research involving TFB-TBOA and EAATs. One area of interest is the development of more selective and potent EAAT inhibitors, which could be used as therapeutic agents for neurological disorders. Another area of research is the investigation of the role of EAATs in synaptic plasticity and learning, as well as their potential as targets for cognitive enhancement. Finally, the use of TFB-TBOA in combination with other drugs or therapies may provide new insights into the pathogenesis of neurological disorders and lead to the development of more effective treatments.
作用機序
TFB-TBOA binds to the substrate-binding site of EAATs, blocking their ability to transport glutamate. This leads to an accumulation of glutamate in the synaptic cleft, which can cause excitotoxicity and neuronal damage.
生化学的および生理学的効果
TFB-TBOA has been shown to have potent and selective inhibitory effects on EAATs, with minimal off-target effects. It has been used to investigate the role of EAATs in synaptic plasticity, learning, and memory, as well as in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
TFB-TBOA is a useful tool for investigating the role of EAATs in neurological disorders, as it selectively inhibits these transporters without affecting other glutamate receptors or transporters. However, its potency and selectivity also make it difficult to use in vivo, as high doses may be required to achieve therapeutic effects. Additionally, TFB-TBOA is not suitable for use in human subjects, as it has not been tested in clinical trials and may have unknown side effects.
将来の方向性
There are several potential future directions for research involving TFB-TBOA and EAATs. One area of interest is the development of more selective and potent EAAT inhibitors, which could be used as therapeutic agents for neurological disorders. Another area of research is the investigation of the role of EAATs in synaptic plasticity and learning, as well as their potential as targets for cognitive enhancement. Finally, the use of TFB-TBOA in combination with other drugs or therapies may provide new insights into the pathogenesis of neurological disorders and lead to the development of more effective treatments.
科学的研究の応用
TFB-TBOA has been extensively studied in vitro and in vivo as a tool to investigate the role of EAATs in neurological disorders. It has been shown to increase extracellular glutamate levels and induce excitotoxicity in neuronal cultures, as well as exacerbate seizure activity in animal models of epilepsy. TFB-TBOA has also been used to study the physiological and pathological functions of EAATs in the central nervous system.
特性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)benzoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)15-7-3-5-13(11-15)17(25)23-18(26)27-12-14-6-4-10-24-9-2-1-8-16(14)24/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOBTXLABJBEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)benzoyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole](/img/structure/B4302722.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302729.png)
![7-(2,3-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4302735.png)
![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302747.png)
![2,2'-[ethane-1,2-diylbis(1H-tetrazole-1,5-diylthio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide}](/img/structure/B4302749.png)
![isopropyl 4-chloro-3-({[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B4302750.png)
![2-[(4-methylphenyl)sulfonyl]-4-nitro-9-(phenyldiazenyl)-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4302766.png)
![3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4302770.png)

![2-{[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4302809.png)
![N-[4-(trifluoromethoxy)phenyl]-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4302814.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4302816.png)